N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Description
N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group and linked to a 1,2-oxazole-5-carboxamide moiety. This structure combines electron-rich aromatic systems (dimethoxy groups) with nitrogen- and oxygen-containing heterocycles, which are known to influence bioactivity, particularly in plant growth regulation and enzyme modulation .
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-20-9-4-3-8(7-11(9)21-2)13-17-18-14(22-13)16-12(19)10-5-6-15-23-10/h3-7H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOKBETYHAXXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves a multi-step process. One common approach starts with the preparation of the 3,4-dimethoxyphenyl hydrazine, which is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. The oxazole ring is subsequently introduced through cyclization reactions involving suitable precursors .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis routes to enhance yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide. The following table summarizes some relevant findings:
These studies indicate that compounds similar to this compound exhibit potent anticancer activity across various cell lines.
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have demonstrated antimicrobial efficacy. Research has shown that these compounds can inhibit the growth of various bacterial strains:
The data suggests that the incorporation of oxadiazole moieties enhances the antimicrobial properties of these compounds.
Case Studies
Several case studies have documented the effectiveness of oxadiazole derivatives in clinical settings:
- Salahuddin et al. (2023) : This study synthesized a series of oxadiazole compounds and evaluated their anticancer activity against several human cancer cell lines with promising results.
- Holla et al. (2023) : Investigated the efficacy of substituted oxadiazoles against multiple cancer types and reported significant growth inhibition across various cell lines.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of heterocyclic acyl ureas. Key analogs include:
Tetrazole-Based Acyl Ureas
- Example : N-(5-Tetrazolyl)-N′-aroyl ureas (e.g., compounds 2h, 2j, 2m) .
- Substituents : Para-methoxy (2h), para-bromo (2j), para-methyl (2m) on the aryl group.
- Bioactivity :
- 2h and 2j exhibit strong auxin-like (growth hormone) activity.
- 2m shows high cytokinin-like (cell division-promoting) activity.
Triazole-Based Acyl Ureas
- Example: N-(1H-3-Carboxy-1,2,4-Triazol-5-yl)-N′-aryloxyacetyl ureas . Substituents: Aryloxyacetyl groups (e.g., phenoxy, chlorophenoxy). Bioactivity: Moderate to high plant growth regulation, depending on electron-withdrawing/donating substituents.
Target Compound
- Substituents : 3,4-Dimethoxyphenyl (electron-donating groups) on oxadiazole; oxazole-carboxamide linkage.
Comparative Bioactivity Data
The table below summarizes key differences in structure and activity:
Key Observations:
Substituent Effects: Electron-donating groups (e.g., methoxy in 2h) enhance auxin-like activity. The target compound’s 3,4-dimethoxy substitution may synergistically improve binding to auxin receptors compared to mono-substituted analogs . Bulky substituents (e.g., bromo in 2j) may reduce cytokinin activity, whereas methyl groups (2m) favor it. The target’s oxazole-carboxamide group could balance this via hydrogen-bonding interactions .
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological properties based on various studies, including synthesis methods, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C15H14N4O4
- Molecular Weight : 302.30 g/mol
- CAS Number : Not specified in the search results.
Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of appropriate hydrazides with carboxylic acids or their derivatives. The synthesis typically involves:
- Reacting 3,4-dimethoxyphenyl hydrazine with oxalic acid derivatives.
- Cyclization to form the oxadiazole and oxazole rings.
Anticancer Activity
Several studies have indicated that compounds containing the oxadiazole and oxazole moieties exhibit significant anticancer properties. For instance:
- MTT Assay Results : In vitro studies demonstrated that derivatives of oxadiazoles showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .
Antimicrobial Activity
Research has shown that compounds with the oxadiazole structure possess antimicrobial properties:
- Inhibition Studies : Compounds exhibited activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL. Notably, some derivatives were more potent than standard antibiotics like ampicillin .
Antidiabetic and Anti-inflammatory Effects
The compound has also been evaluated for its potential in managing diabetes and inflammation:
- Antidiabetic Assays : In vivo studies indicated that certain oxadiazole derivatives could lower blood glucose levels in diabetic rats significantly compared to control groups .
- Anti-inflammatory Activity : Compounds were found to reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The following table summarizes key findings from various studies regarding SAR:
Q & A
What are the established synthetic routes for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step reactions:
- Oxazole ring formation : Cyclization of α-haloketones with amides under acidic/basic conditions (e.g., using H₂SO₄ or NaOH) .
- Oxadiazole coupling : Condensation of hydrazides with carboxylic acid derivatives, followed by cyclization using POCl₃ or other dehydrating agents .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) improve purity.
Optimization : Adjusting stoichiometry, temperature (e.g., 80–100°C for cyclization), and catalyst (e.g., p-TsOH) enhances yield. Monitor intermediates via TLC and HPLC .
How do the methoxy groups on the 3,4-dimethoxyphenyl moiety influence the compound’s chemical reactivity?
Answer:
The methoxy groups:
- Electron-donating effects : Activate the aromatic ring for electrophilic substitution (e.g., nitration or halogenation using HNO₃/H₂SO₄ or Cl₂/FeCl₃) .
- Oxidation susceptibility : Can be oxidized to quinones or carboxylic acids with KMnO₄ under acidic conditions .
- Steric hindrance : May slow nucleophilic attacks on the oxadiazole ring.
Methodological note : Use controlled oxidation (e.g., CrO₃ in acetic acid) to preserve the oxazole core .
What experimental strategies are recommended for evaluating this compound’s enzyme inhibitory activity (e.g., against LOX, α-glucosidase, or BChE)?
Answer:
- Assay design :
- Controls : Include positive controls (e.g., acarbose for α-glucosidase) and blank reactions. Validate with triplicate runs and statistical analysis (e.g., ANOVA) .
Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; oxazole/oxadiazole carbons at δ 150–170 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .
How can enzyme kinetic studies be designed to elucidate the compound’s mechanism of inhibition?
Answer:
- Substrate titration : Vary substrate concentration (e.g., 0.1–10× Km) with fixed inhibitor doses.
- Data analysis : Plot Lineweaver-Burk (1/V vs. 1/[S]) to distinguish competitive/uncompetitive inhibition. Calculate Ki using Cheng-Prusoff equation .
- Pre-incubation : Test time-dependent inhibition by pre-incubating enzyme with compound (5–30 min) before adding substrate .
Advanced tip : Use surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd measurements) .
How should researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Source analysis : Compare assay conditions (pH, temperature, enzyme source) and compound purity (HPLC data).
- Structural analogs : Test activity of derivatives (e.g., varying methoxy positions) to identify critical substituents .
- Meta-analysis : Use computational tools (e.g., molecular docking) to correlate activity with binding poses in target proteins .
What computational approaches are effective for predicting target interactions and optimizing lead derivatives?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., AlaDH or BChE). Validate with MD simulations (NAMD/GROMACS) .
- QSAR : Build regression models using descriptors (e.g., logP, polar surface area) and bioactivity data from analogs .
- ADMET prediction : Use SwissADME or ADMETLab to assess pharmacokinetic properties early in optimization .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound class?
Answer:
- Substituent variation : Synthesize derivatives with modified methoxy groups (e.g., 3,4-diethoxy or 3-hydroxy-4-methoxy) .
- Bioactivity profiling : Test all derivatives against a panel of targets (e.g., LOX, BChE) to identify key pharmacophores.
- Data integration : Cluster bioactivity data using PCA or heatmaps to visualize SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
